Cas no 99443-14-8 (2H-Furo[3,2-d][1,3,2]oxazaphosphorin-7-ol,6-(6-amino-9H-purin-9-yl)hexahydro-2-hydroxy-, 2-oxide, monosodium salt,[4aS-(4aa,6b,7a,7ab)]- (9CI))

2H-Furo[3,2-d][1,3,2]oxazaphosphorin-7-ol,6-(6-amino-9H-purin-9-yl)hexahydro-2-hydroxy-, 2-oxide, monosodium salt,[4aS-(4aa,6b,7a,7ab)]- (9CI) structure
99443-14-8 structure
Product Name:2H-Furo[3,2-d][1,3,2]oxazaphosphorin-7-ol,6-(6-amino-9H-purin-9-yl)hexahydro-2-hydroxy-, 2-oxide, monosodium salt,[4aS-(4aa,6b,7a,7ab)]- (9CI)
CAS-nummer:99443-14-8
MF:C10H13N6O5P
MW:328.221181631088
CID:803706
PubChem ID:57357199
Update Time:2025-04-19

2H-Furo[3,2-d][1,3,2]oxazaphosphorin-7-ol,6-(6-amino-9H-purin-9-yl)hexahydro-2-hydroxy-, 2-oxide, monosodium salt,[4aS-(4aa,6b,7a,7ab)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-Furo[3,2-d][1,3,2]oxazaphosphorin-7-ol,6-(6-amino-9H-purin-9-yl)hexahydro-2-hydroxy-, 2-oxide, monosodium salt,[4aS-(4aa,6b,7a,7ab)]- (9CI)
    • (4aS,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-1,4,4a,6,7,7a-hexahydrofuro[3,2-d][1,3,2]oxazaphosphinin-7-ol
    • 2H-Furo[3,2-d][1,3,2]oxazaphosphorin-7-ol,6-(6-amino-9H-purin-9-yl)hexahydro-2-hydroxy-, 2-oxide, monosodium salt,[4aS-(4aa,6
    • 3'-AMINO-3'-DEOXYADENOSINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT
    • 5'-Adenylic acid, 3'-amino-3'-deoxy-, lactam
    • 3'NH-Camp
    • 3'-Deoxy-3'-amino camp
    • 3'-Amino-3'-deoxy-5'-adenylic acid lactam
    • 3'-Deoxy-3'aminocyclic-3',5'-amp
    • DTXSID90723574
    • (1S,6S,8R,9R)-8-(6-AMINOPURIN-9-YL)-3,9-DIHYDROXY-4,7-DIOXA-2-AZA-3-PHOSPHABIC YCLO[4.3.0]NONAN-3-ON
    • (4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one
    • 53294-70-5
    • 99443-14-8
    • Inchi: 1S/C10H13N6O5P/c11-8-6-9(13-2-12-8)16(3-14-6)10-7(17)5-4(21-10)1-20-22(18,19)15-5/h2-5,7,10,17H,1H2,(H2,11,12,13)(H2,15,18,19)/t4-,5-,7-,10-/m1/s1
    • InChI-sleutel: IVOIKNCJCBUKRN-QYYRPYCUSA-N
    • LACHT: P1(N[C@H]2[C@H]([C@H](N3C=NC4C(N)=NC=NC3=4)O[C@@H]2CO1)O)(=O)O

Berekende eigenschappen

  • Exacte massa: 350.05000
  • Monoisotopische massa: 328.06850453g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 1
  • Complexiteit: 498
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.8
  • Topologisch pooloppervlak: 158Ų

Experimentele eigenschappen

  • PSA: 170.28000
  • LogboekP: 0.10380
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.